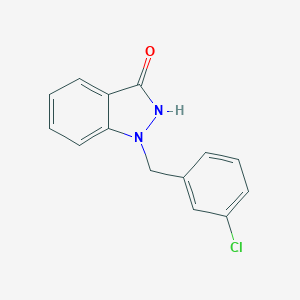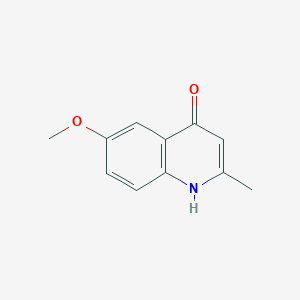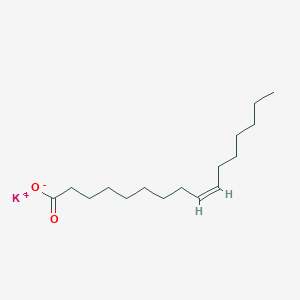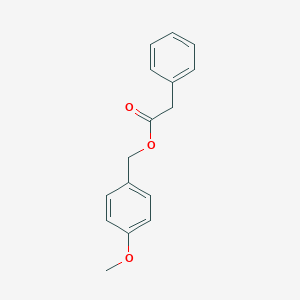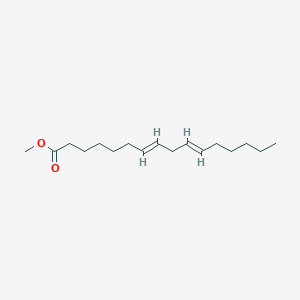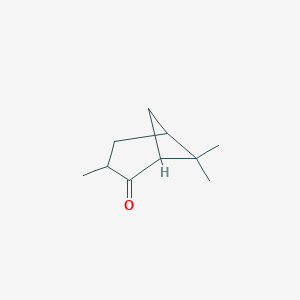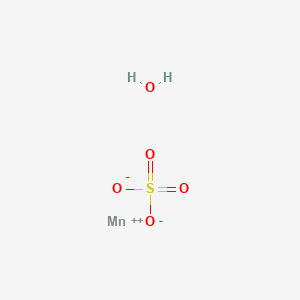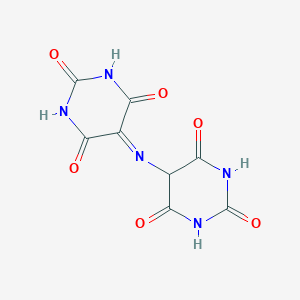
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione', commonly known as APPT, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a versatile reagent for various synthetic applications. This molecule has a unique structure that makes it an ideal candidate for numerous chemical reactions, including condensation, nucleophilic substitution, and cyclization.
作用机制
APPT has a unique structure that allows it to act as both an acid and a base catalyst. This property makes it an ideal candidate for various chemical reactions, including condensation, nucleophilic substitution, and cyclization. The mechanism of action of APPT involves the formation of a complex between the reagent and the substrate, which leads to the activation of the substrate towards the desired reaction.
Biochemical and Physiological Effects
There are currently no known biochemical or physiological effects of APPT, as it has not been extensively studied in this regard. However, due to its potential as a versatile reagent, it is possible that APPT may have applications in the field of medicinal chemistry.
实验室实验的优点和局限性
One of the primary advantages of using APPT as a reagent in lab experiments is its versatility. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. Additionally, APPT is relatively easy to synthesize and is readily available in high purity. However, one limitation of APPT is its sensitivity to moisture and air, which can lead to decomposition and reduced reactivity.
未来方向
There are numerous future directions for the research and application of APPT. One potential area of focus is the development of new synthetic methods that utilize APPT as a catalyst or reagent. Additionally, there may be potential for the use of APPT in the field of medicinal chemistry, particularly in the development of new drugs and therapeutic compounds. Further research is needed to fully explore the potential of APPT in these areas and to better understand its mechanism of action and properties.
合成方法
APPT can be synthesized using a variety of methods, including the reaction of urea and malonic acid in the presence of phosphorus oxychloride or by the reaction of urea and ethyl acetoacetate in the presence of sodium ethoxide. Additionally, APPT can also be synthesized by the reaction of cyanuric chloride and malonic acid in the presence of sodium hydroxide. These methods yield APPT in high purity and yield.
科学研究应用
APPT has been used as a versatile reagent in various synthetic applications, including the synthesis of pyrimidines, pyridines, and other heterocyclic compounds. It has also been utilized in the synthesis of natural products, such as alkaloids and flavonoids. Additionally, APPT has been used in the preparation of chiral compounds and as a catalyst in organic reactions.
属性
CAS 编号 |
121-08-4 |
|---|---|
分子式 |
C8H5N5O6 |
分子量 |
267.16 g/mol |
IUPAC 名称 |
5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H5N5O6/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19) |
InChI 键 |
VQTZGUYEOZNKQH-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
规范 SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



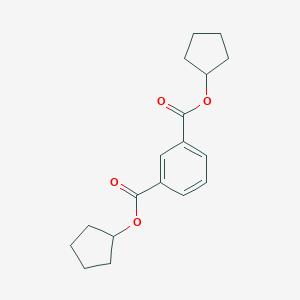

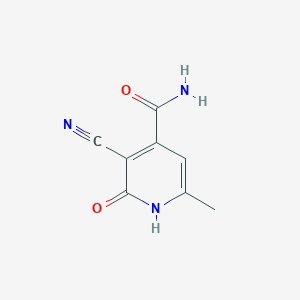
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
